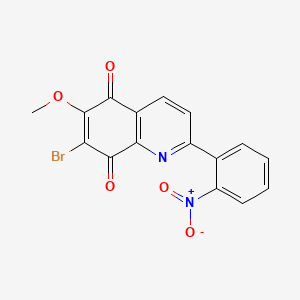
5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxyquinoline followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
6-methoxyquinoline: Lacks the bromine and nitrophenyl groups, resulting in different biological activities.
7-bromoquinoline: Lacks the methoxy and nitrophenyl groups, leading to variations in its chemical reactivity.
2-nitrophenylquinoline: Lacks the bromine and methoxy groups, affecting its overall properties.
Uniqueness
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific research applications.
生物活性
5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- is a member of the quinoline family, which is known for its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The chemical structure of 5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- is characterized by a quinoline backbone with specific substituents that influence its biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 61472-35-3 |
| Molecular Formula | C16H9BrN2O5 |
| Molecular Weight | 389.16 g/mol |
| IUPAC Name | 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
| Boiling Point | 385.9ºC at 760 mmHg |
Biological Activity
The biological activity of this compound has been extensively studied, revealing a broad spectrum of effects:
- Anticancer Activity : Research indicates that quinolinedione derivatives exhibit significant anticancer properties. For instance, derivatives with modifications at the C-6 and C-7 positions have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax .
- Antimicrobial Properties : The quinoline scaffold has been linked to antibacterial and antifungal activities. Studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects includes:
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- A study by Ryu et al. synthesized various arylamine derivatives of quinolinedione and evaluated their anticancer activity against different cell lines. The results indicated that specific substitutions at the C-7 position enhanced anticancer efficacy, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .
- Another research effort focused on the structure-activity relationship (SAR) of quinolinedione derivatives. It was found that modifications at specific positions significantly influenced biological activity, particularly against cancer cell lines such as SK-MEL-2 and A549 .
特性
CAS番号 |
61472-35-3 |
|---|---|
分子式 |
C16H9BrN2O5 |
分子量 |
389.16 g/mol |
IUPAC名 |
7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3 |
InChIキー |
FZBNXVASZGRWEV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















